REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:8][CH2:7][O:6][C:5]1=[O:9])(=O)[CH3:2].Cl.[C:11]([NH2:14])(=[NH:13])[CH3:12].C[O-].[Na+].C(O)(=O)C>CO>[OH:6][CH2:7][CH2:8][C:4]1[C:5](=[O:9])[NH:14][C:11]([CH3:12])=[N:13][C:1]=1[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(OCC1)=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=N)N
|
Name
|
sodium methylate
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel (eluent: CHCl3 /(CH3OH/NH3) 90/10)
|
Type
|
CUSTOM
|
Details
|
The pure fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from 2-propanol
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC=1C(NC(=NC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |